REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4](I)[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8].COB(OC)OC.Br[C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20].C(=O)([O-])[O-].[K+].[K+]>CCCCCC.C([Li])CCC.O1CCCC1.O.C(OC)(C)(C)C>[Cl:1][C:2]1[CH:3]=[C:4]([C:19]([C:21]([F:24])([F:23])[F:22])=[CH2:20])[CH:5]=[C:6]([Cl:9])[C:7]=1[F:8] |f:3.4.5|
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Name
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|
Quantity
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2 g
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Type
|
reactant
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Smiles
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ClC=1C=C(C=C(C1F)Cl)I
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Name
|
|
Quantity
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18 mL
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Type
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solvent
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Smiles
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CCCCCC
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Name
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Quantity
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5.3 mL
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Type
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solvent
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
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0.61 g
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Type
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solvent
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Smiles
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C(C)(C)(C)OC
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Name
|
|
Quantity
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0.57 g
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Type
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reactant
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Smiles
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COB(OC)OC
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Name
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|
Quantity
|
7 mL
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Type
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solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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1.8 g
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Type
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reactant
|
Smiles
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BrC(=C)C(F)(F)F
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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1,3-bis(2,6-diisopropylphenyl)imidazole-2-ilidene (1,4-naphthoquinone) palladium (0)
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Quantity
|
0.005 g
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
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10 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
with stirring
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred at the same temperature for 30 minutes
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Duration
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30 min
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Type
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ADDITION
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Details
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After the completion of the addition dropwise
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Type
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STIRRING
|
Details
|
it was stirred at the same temperature further for 30 minutes
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Duration
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30 min
|
Type
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STIRRING
|
Details
|
stirred under nitrogen atmosphere at 60° C. for 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
|
After the completion of the reaction
|
Type
|
WAIT
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Details
|
the reaction mixture was left
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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FILTRATION
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Details
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insoluble material was filtered off
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Type
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CUSTOM
|
Details
|
the organic phase was collected
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Type
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EXTRACTION
|
Details
|
the aqueous phase was extracted with 30 mL of ethyl acetate twice
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Type
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WASH
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Details
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The combined organic phases were washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over saturated sodium chloride aqueous solution
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Type
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DISTILLATION
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Details
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anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography that
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Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1F)Cl)C(=C)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |